molecular formula C21H26N2O2 B2418116 3-(Adamantanylamino)-1-benzylazolidine-2,5-dione CAS No. 1007974-49-3

3-(Adamantanylamino)-1-benzylazolidine-2,5-dione

Cat. No. B2418116
CAS RN: 1007974-49-3
M. Wt: 338.451
InChI Key: AOWIGSJRJXBRAZ-UHFFFAOYSA-N
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Description

3-(Adamantanylamino)-1-benzylazolidine-2,5-dione, also known as adapromine, is a synthetic compound that belongs to the class of azolidine-2,5-diones. It was first synthesized in 1970 and has been extensively studied for its potential therapeutic applications. Adapromine has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory effects.

Scientific Research Applications

Synthetic Methodologies and Characterization

The synthesis and characterization of complexes involving compounds related to 3-(Adamantanylamino)-1-benzylazolidine-2,5-dione, such as uranyl complexes with N-adamantylacetamide, demonstrate the versatility of adamantane derivatives in creating luminescent materials with potential applications in materials science and luminescence studies (Umeda et al., 2006). These findings indicate the broad utility of adamantane-containing compounds in synthesizing new materials with unique properties.

Anticancer and Antimicrobial Applications

A study on an adamantyl-substituted retinoid-derived molecule showed it inhibits cancer cell growth and angiogenesis by inducing apoptosis, suggesting potential therapeutic applications in cancer treatment (Dawson et al., 2007). This work highlights the promise of adamantane derivatives in developing new anticancer agents.

Additionally, novel compounds synthesized from thiazolidine-2,4-dione derivatives have been evaluated for their antimicrobial activities against various bacterial and fungal strains, indicating the role of these derivatives in addressing infectious diseases (Jat et al., 2006). This research underscores the potential of adamantane and thiazolidinedione derivatives in developing new antimicrobial agents.

Mechanistic Insights and Drug Discovery

Research into the mechanisms of action and the potential drug discovery applications of compounds related to 3-(Adamantanylamino)-1-benzylazolidine-2,5-dione has yielded insights into their interactions with biological targets. For instance, studies have explored the inhibition of HIV-1 reverse transcriptase, showcasing the antiviral potential of thiazolidine derivatives (Seniya et al., 2015). This research demonstrates the compound's relevance in the context of infectious diseases and highlights its role in the development of new therapeutic agents.

Mechanism of Action

properties

IUPAC Name

3-(1-adamantylamino)-1-benzylpyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c24-19-9-18(20(25)23(19)13-14-4-2-1-3-5-14)22-21-10-15-6-16(11-21)8-17(7-15)12-21/h1-5,15-18,22H,6-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOWIGSJRJXBRAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC4CC(=O)N(C4=O)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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